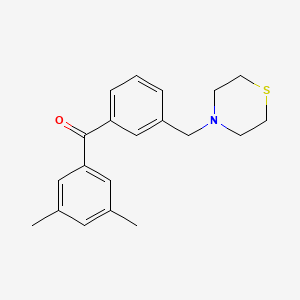

3,5-Dimethyl-3'-thiomorpholinomethyl benzophenone

Vue d'ensemble

Description

3,5-Dimethyl-3’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C20H23NOS and a molecular weight of 325.47 g/mol. It belongs to the class of benzophenone derivatives and is known for its unique structural features, which include a thiomorpholine ring attached to a benzophenone core. This compound is used in various fields such as medical research, environmental research, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 3,5-dimethylbenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 3,5-Dimethyl-3’-thiomorpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to meet the stringent requirements of pharmaceutical and chemical industries.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dimethyl-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group in the benzophenone core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Substituted thiomorpholine derivatives

Applications De Recherche Scientifique

3,5-Dimethyl-3’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.

Biology: The compound is studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

Medicine: It is investigated for its antimicrobial properties and potential use in developing new antibiotics.

Industry: The compound is used in the production of high-performance coatings and adhesives.

Mécanisme D'action

The mechanism of action of 3,5-Dimethyl-3’-thiomorpholinomethyl benzophenone involves the absorption of UV light, leading to the formation of excited states that can generate reactive oxygen species (ROS) such as singlet oxygen and free radicals. These ROS can induce oxidative damage to cellular components, making the compound effective as a photoinitiator and photosensitizer. The molecular targets include cellular membranes, proteins, and nucleic acids.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzophenone: A simpler structure without the thiomorpholine ring, commonly used as a UV blocker in sunscreens.

4-Methylbenzophenone: Similar to benzophenone but with a methyl group, used in photoinitiators.

Thiomorpholine: A sulfur-containing heterocycle, used in various chemical syntheses.

Uniqueness

3,5-Dimethyl-3’-thiomorpholinomethyl benzophenone is unique due to the presence of both the benzophenone core and the thiomorpholine ring, which confer distinct photochemical and biological properties. This combination makes it a versatile compound for applications in photoinitiation, photodynamic therapy, and antimicrobial research.

Activité Biologique

3,5-Dimethyl-3'-thiomorpholinomethyl benzophenone is a compound within the benzophenone family, characterized by its unique structure that includes a thiomorpholine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and photochemical applications. The molecular formula of this compound is , with a molecular weight of 325.47 g/mol.

The compound features a benzophenone core, which is known for its photochemical properties, including the ability to form biradicaloid triplet states. These properties facilitate hydrogen atom abstraction from C-H bonds, leading to stable covalent bond formation. The presence of the thiomorpholine group enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that benzophenone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Notable studies have demonstrated its effectiveness against:

- P388 Murine Leukemia

- PC-6 Human Lung Carcinoma Cells

The mechanism of action primarily involves interactions with cellular targets that lead to apoptosis or cell cycle arrest . Such interactions are crucial for developing targeted cancer therapies.

The biological activity of this compound may be attributed to its ability to interact with specific proteins or enzymes within cells. The thiomorpholine group can form hydrogen bonds or electrostatic interactions with active sites on proteins, while the benzophenone moiety engages in π-π stacking interactions. This dual interaction capability can modulate protein activity and influence various biological pathways.

Study on Cytotoxicity

A study conducted by researchers focused on evaluating the cytotoxicity of this compound against different cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an AC50 value determined at approximately 15 µM for PC-6 cells.

| Cell Line | AC50 (µM) | % Inhibition at 20 µM |

|---|---|---|

| P388 Murine Leukemia | 12 | 85% |

| PC-6 Human Lung Carcinoma | 15 | 78% |

Environmental Impact

Beyond its therapeutic applications, research into the environmental impact of similar compounds suggests potential risks associated with their persistence and bioaccumulation in aquatic ecosystems. This aspect is critical for assessing the overall safety and regulatory status of such compounds.

Comparison with Related Compounds

The unique structure of this compound differentiates it from other benzophenone derivatives. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,5-Dimethyl-2'-thiomorpholinomethyl benzophenone | C20H23NOS | Different methyl group positioning |

| 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone | C18H17Cl2NOS | Chlorine substitution increases reactivity |

| 4-Methylpiperazinomethyl benzophenone | C21H26N2O | Contains piperazine instead of thiomorpholine |

Propriétés

IUPAC Name |

(3,5-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-10-16(2)12-19(11-15)20(22)18-5-3-4-17(13-18)14-21-6-8-23-9-7-21/h3-5,10-13H,6-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTYUYOBXZIRIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643375 | |

| Record name | (3,5-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-25-2 | |

| Record name | (3,5-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.